molecular formula C12H15BN2O3 B13682113 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid

3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid

Cat. No.: B13682113
M. Wt: 246.07 g/mol
InChI Key: UCGKLNUHBHCESZ-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolyl group and a methoxyethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl Halide: 3-bromo-1-(2-methoxyethyl)-4-pyrazole

    Organoboron Compound: Phenylboronic acid

    Catalyst: Palladium(II) acetate (Pd(OAc)₂)

    Base: Potassium carbonate (K₂CO₃)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a base.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Hydroxyl-substituted compounds

    Substitution: Halogenated derivatives

Scientific Research Applications

3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyrazolyl and methoxyethyl groups, making it less versatile in certain reactions.

    4-Pyrazolylboronic Acid: Similar structure but without the methoxyethyl group, affecting its reactivity and solubility.

    2-Methoxyethylboronic Acid: Lacks the pyrazolyl group, limiting its applications in Suzuki-Miyaura coupling reactions.

Uniqueness

3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of both the pyrazolyl and methoxyethyl groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C12H15BN2O3

Molecular Weight

246.07 g/mol

IUPAC Name

[3-[1-(2-methoxyethyl)pyrazol-4-yl]phenyl]boronic acid

InChI

InChI=1S/C12H15BN2O3/c1-18-6-5-15-9-11(8-14-15)10-3-2-4-12(7-10)13(16)17/h2-4,7-9,16-17H,5-6H2,1H3

InChI Key

UCGKLNUHBHCESZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN(N=C2)CCOC)(O)O

Origin of Product

United States

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